

Application Notes and Protocols for DS88790512 in Cardiac Hypertrophy Models

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Compound of Interest

Compound Name: DS88790512

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Introduction

DS88790512 is a potent, selective, and orally bioavailable blocker of the transient receptor potential canonical 6 (TRPC6) channel.[1][2] TRPC6 is a non-selective cation channel that has been implicated in the pathophysiology of cardiac hypertrophy.[3][4][5] Upregulation and activation of TRPC6 in cardiomyocytes can lead to an influx of Ca^{2+} , which in turn activates hypertrophic signaling pathways, most notably the calcineurin-NFAT (Nuclear Factor of Activated T-cells) pathway.[4][5] This document provides detailed application notes and experimental protocols for the use of **DS88790512** in studying cardiac hypertrophy models, based on its mechanism of action and established experimental paradigms.

Physicochemical and Pharmacokinetic Properties of DS88790512

A summary of the known properties of **DS88790512** is presented below. This data is essential for designing and interpreting experiments.

Property	Value	Reference
Target	Transient Receptor Potential Canonical 6 (TRPC6)	[1][2]
IC50	11 nM	[1][2]
Selectivity	>200-fold selectivity against hERG and hNav1.5 ion channels	[2]
Oral Bioavailability	Good (50% in mice)	[2]
Plasma Protein Binding	~70%	[2]
Half-life (mice)	2.9 hours (oral dosing of 10 mg/kg)	[2]
Cmax (mice)	260 nM (oral dosing of 10 mg/kg)	[2]
AUC (mice)	1000 nM/h (oral dosing of 10 mg/kg)	[2]

Mechanism of Action in Cardiac Hypertrophy

Cardiac hypertrophy is characterized by an increase in cardiomyocyte size and protein synthesis, often as a maladaptive response to pressure overload or neurohormonal stimulation. Pathological cardiac hypertrophy can progress to heart failure. The proposed mechanism by which **DS88790512** can be used to study and potentially mitigate cardiac hypertrophy is through the inhibition of the TRPC6-mediated signaling pathway.



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Caption: Proposed mechanism of **DS88790512** in cardiac hypertrophy.

Experimental Protocols

The following protocols are designed to investigate the efficacy of **DS88790512** in established in vitro and in vivo models of cardiac hypertrophy.

In Vitro Model: Cardiomyocyte Hypertrophy Assay

This protocol utilizes neonatal rat ventricular myocytes (NRVMs) to model cardiac hypertrophy induced by neurohormonal agonists.

1. Isolation and Culture of NRVMs

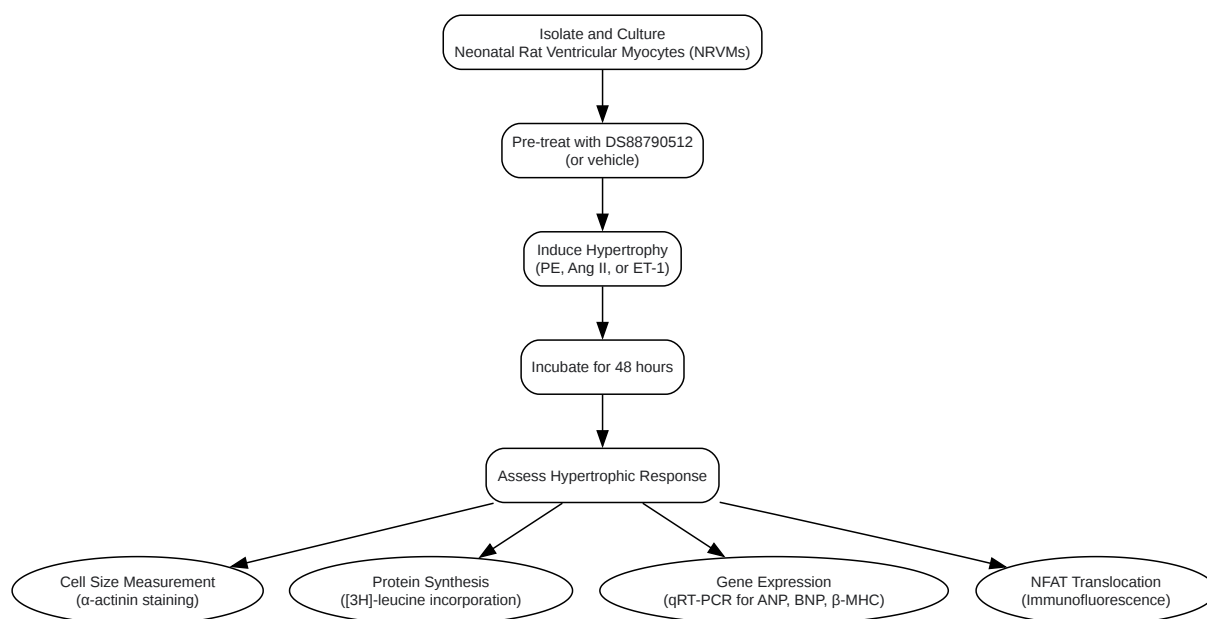
- Isolate ventricular myocytes from 1-2 day old Sprague-Dawley rat pups.
- Plate cells on gelatin-coated culture dishes.
- Culture in DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS) for 24 hours to allow for attachment.
- After 24 hours, replace with serum-free medium for another 24 hours before treatment.

2. Induction of Hypertrophy and Treatment with **DS88790512**

- Pre-treat NRVMs with varying concentrations of **DS88790512** (e.g., 1 nM, 10 nM, 100 nM, 1 µM) or vehicle (DMSO) for 1 hour.
- Induce hypertrophy by adding a pro-hypertrophic agonist such as:
 - Phenylephrine (PE, 10 µM)
 - Angiotensin II (Ang II, 1 µM)[6][7]
 - Endothelin-1 (ET-1, 100 nM)
- Incubate for 48 hours.

3. Assessment of Hypertrophic Response

- Cell Size Measurement:
 - Fix cells with 4% paraformaldehyde.
 - Stain with an antibody against a cardiomyocyte-specific marker (e.g., α -actinin).
 - Acquire images using fluorescence microscopy.
 - Measure the cell surface area of at least 100 randomly selected cells per condition using image analysis software (e.g., ImageJ).
- Protein Synthesis Assay:
 - During the last 24 hours of incubation, add [3H]-leucine to the culture medium.
 - Measure the incorporation of [3H]-leucine into total protein as an indicator of protein synthesis.
- Gene Expression Analysis:
 - Isolate total RNA and perform quantitative real-time PCR (qRT-PCR) to measure the expression of hypertrophic markers such as:
 - Atrial natriuretic peptide (ANP)
 - B-type natriuretic peptide (BNP)
 - Beta-myosin heavy chain (β -MHC)
- Immunofluorescence for NFAT Translocation:
 - Fix and permeabilize cells.
 - Stain with an anti-NFAT antibody and a nuclear stain (e.g., DAPI).
 - Quantify the nuclear localization of NFAT as a measure of its activation.



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Caption: Workflow for in vitro evaluation of **DS88790512**.

In Vivo Model: Transverse Aortic Constriction (TAC)

The TAC model is a widely used surgical procedure in mice to induce pressure overload-induced cardiac hypertrophy and heart failure.^{[8][9][10][11][12]}

1. Animals

- Use adult male C57BL/6 mice (8-10 weeks old).

2. Transverse Aortic Constriction (TAC) Surgery

- Anesthetize the mice.
- Perform a thoracotomy to expose the aortic arch.
- Ligate the transverse aorta between the innominate and left common carotid arteries with a suture tied around the aorta and a needle of a specific gauge (e.g., 27-gauge) to create a standardized constriction.
- Remove the needle, leaving a constricted aorta.
- Suture the chest and allow the animal to recover.
- A sham operation, where the aorta is exposed but not ligated, should be performed on a control group of animals.

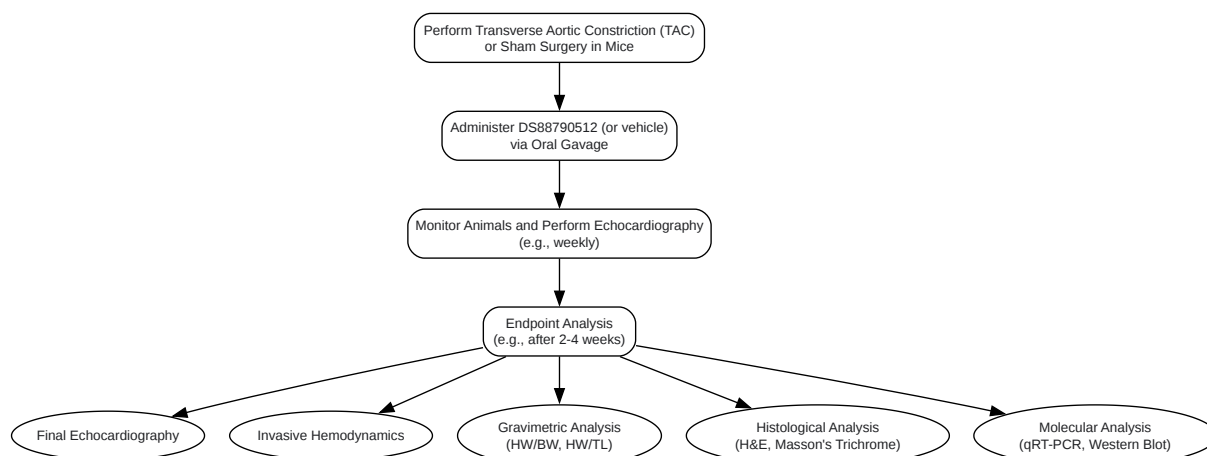
3. Treatment with **DS88790512**

- Based on its oral bioavailability, **DS88790512** can be administered via oral gavage.
- A suggested starting dose, based on pharmacokinetic data, could be 10-30 mg/kg/day.
- Begin treatment one day after TAC surgery and continue for a specified period (e.g., 2-4 weeks).

4. Assessment of Cardiac Hypertrophy and Function

- Echocardiography:
 - Perform echocardiography at baseline (before TAC) and at the end of the treatment period to assess cardiac function and dimensions.
 - Key parameters to measure include:
 - Left ventricular (LV) wall thickness (anterior and posterior)
 - LV internal dimensions at end-diastole and end-systole
 - LV ejection fraction and fractional shortening

- Hemodynamic Measurements:
 - At the end of the study, perform invasive hemodynamic measurements by inserting a catheter into the LV to measure pressure.
- Gravimetric Analysis:
 - Euthanize the animals and excise the hearts.
 - Measure the heart weight (HW), body weight (BW), and tibia length (TL).
 - Calculate the HW/BW and HW/TL ratios as indices of hypertrophy.
- Histological Analysis:
 - Fix the hearts in formalin and embed in paraffin.
 - Perform Hematoxylin and Eosin (H&E) staining to visualize cardiomyocyte size.
 - Use Masson's trichrome or Picrosirius red staining to assess cardiac fibrosis.
- Gene and Protein Expression Analysis:
 - Isolate RNA and protein from the ventricular tissue to analyze the expression of hypertrophic and fibrotic markers.



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Caption: Workflow for in vivo evaluation of **DS88790512**.

Safety and Selectivity

DS88790512 has demonstrated excellent selectivity against hERG and hNav1.5 channels, which is a critical safety feature for a cardiovascular drug candidate, as off-target effects on these channels can lead to pro-arrhythmic events.[1][2] However, comprehensive safety pharmacology and toxicology studies are necessary to fully characterize its safety profile.

Conclusion

DS88790512 is a promising research tool for investigating the role of TRPC6 in cardiac hypertrophy. Its potency, selectivity, and oral bioavailability make it suitable for both in vitro and in vivo studies. The protocols outlined in this document provide a framework for researchers to evaluate the potential of **DS88790512** as a therapeutic agent for cardiac hypertrophy and heart

failure. Further studies are warranted to fully elucidate its efficacy and safety in various preclinical models.

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